molecular formula C13H20BrNO3S B511683 5-bromo-N-(butan-2-yl)-2-propoxybenzene-1-sulfonamide CAS No. 1007645-29-5

5-bromo-N-(butan-2-yl)-2-propoxybenzene-1-sulfonamide

Cat. No.: B511683
CAS No.: 1007645-29-5
M. Wt: 350.27g/mol
InChI Key: AZPJFLWFCPIKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(butan-2-yl)-2-propoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(butan-2-yl)-2-propoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the bromination of a suitable benzene precursor, followed by the introduction of the butan-2-yl and propoxy groups through nucleophilic substitution reactions. The final step involves the sulfonation of the benzene ring to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(butan-2-yl)-2-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents on the benzene ring.

    Substitution: Nucleophilic substitution reactions are common, allowing for the replacement of the bromine atom or other substituents with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.

Scientific Research Applications

5-bromo-N-(butan-2-yl)-2-propoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Sulfonamides are known for their antibacterial properties, and this compound may have potential as an antibiotic or in the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(butan-2-yl)-2-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-butan-2-yl-2-ethoxybenzamide: This compound has a similar structure but features an ethoxy group instead of a propoxy group.

    5-bromo-N-(butan-2-yl)furan-2-carboxamide: This compound contains a furan ring instead of a benzene ring.

Uniqueness

5-bromo-N-(butan-2-yl)-2-propoxybenzene-1-sulfonamide is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties

Properties

CAS No.

1007645-29-5

Molecular Formula

C13H20BrNO3S

Molecular Weight

350.27g/mol

IUPAC Name

5-bromo-N-butan-2-yl-2-propoxybenzenesulfonamide

InChI

InChI=1S/C13H20BrNO3S/c1-4-8-18-12-7-6-11(14)9-13(12)19(16,17)15-10(3)5-2/h6-7,9-10,15H,4-5,8H2,1-3H3

InChI Key

AZPJFLWFCPIKPN-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC(C)CC

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC(C)CC

Origin of Product

United States

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